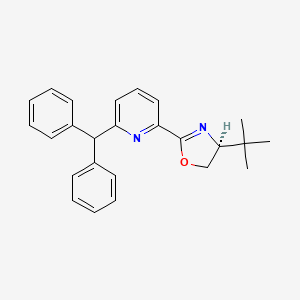

(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

Description

Structural Characterization of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name 2-[(4S)-4-(tert-butyl)-4,5-dihydro-1,3-oxazol-2-yl]-6-(diphenylmethyl)pyridine precisely defines the compound’s structure. The parent heterocycle is a 4,5-dihydrooxazole (oxazoline) ring, substituted at position 2 with a 6-(diphenylmethyl)pyridin-2-yl group and at position 4 with a tert-butyl moiety. The stereochemical descriptor (S) specifies the absolute configuration at the C4 position of the oxazoline ring, as confirmed by the chiral center in the SMILES notation C[C@@H](N=C(C2=NC(C(C3=CC=CC=C3)C4=CC=CC=C4)=CC=C2)OC1)(C)C.

The benzhydryl group (diphenylmethyl) attached to the pyridine ring introduces steric bulk, while the tert-butyl group at C4 enhances the oxazoline’s electron-donating capacity. This configuration is critical for the compound’s applications in asymmetric catalysis, where ligand geometry directly influences enantioselectivity.

Molecular Geometry Analysis via X-ray Crystallography

While X-ray crystallographic data for this specific compound is not publicly available, structural analogs provide insight into its likely geometry. For example, the related oxazoline ligand 2-[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine (CAS No. 1108603-35-5) adopts a planar oxazoline ring with a puckered dihydro structure, as confirmed by X-ray studies. By analogy, the tert-butyl group in this compound would occupy an equatorial position to minimize steric strain, while the benzhydryl-pyridine moiety extends perpendicularly to the oxazoline plane.

Computational modeling predicts bond lengths and angles consistent with sp² hybridization at the oxazoline’s nitrogen and oxygen atoms. The C=N bond in the oxazoline ring is expected to measure approximately 1.28 Å, while the C-O bond length would fall near 1.36 Å. These dimensions stabilize the ring’s conjugation, enhancing its π-accepting capability in metal coordination.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H and ¹³C NMR spectroscopy are pivotal for confirming the compound’s structure. In the ¹H NMR spectrum, key signals include:

- Aromatic protons : The pyridine and benzhydryl groups produce multiplet resonances between δ 7.20–8.50 ppm, with coupling patterns indicating ortho and meta substituents.

- Oxazoline protons : The dihydrooxazole ring’s C4-H (δ 4.10–4.50 ppm) and C5-H₂ (δ 3.80–4.00 ppm) appear as distinct multiplets due to geminal coupling.

- tert-butyl group : A singlet at δ 1.30 ppm integrates to nine hydrogens.

The ¹³C NMR spectrum reveals:

- Oxazoline carbons : The C=N carbon resonates near δ 165 ppm, while the C-O carbon appears at δ 75–85 ppm.

- Pyridine and benzhydryl carbons : Aromatic carbons span δ 120–150 ppm, with quaternary carbons (e.g., benzhydryl’s central CH) near δ 55–60 ppm.

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy identifies functional groups through characteristic absorptions:

- C=N stretch : A strong band near 1650 cm⁻¹ confirms the oxazoline’s imine bond.

- C-O-C asymmetric stretch : Bands at 1250–1100 cm⁻¹ arise from the oxazoline ring’s ether linkage.

- Aromatic C-H bends : Peaks between 700–900 cm⁻¹ correspond to substituted benzene and pyridine rings.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound ([M+H]⁺ = 371.4971) exhibits key fragments:

Properties

IUPAC Name |

(4S)-2-(6-benzhydrylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O/c1-25(2,3)22-17-28-24(27-22)21-16-10-15-20(26-21)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-16,22-23H,17H2,1-3H3/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAYJUBYJYLRGE-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with a benzhydryl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be formed through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: As a chiral building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying protein-ligand interactions.

Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Structural and Functional Differences

Steric and Electronic Effects

- Benzhydryl vs. tert-butyl : The benzhydryl group in the target compound creates a larger chiral pocket than tert-butyl, improving stereoselectivity for bulky substrates. However, tert-butyl in (S)-t-BuPyOx offers better synthetic scalability .

- CF3 vs. Benzhydryl : The trifluoromethyl group in L1 increases electrophilicity at the metal center, enhancing catalytic activity in Pd-mediated reactions, whereas benzhydryl prioritizes steric control .

- Quinoline vs. Pyridine: Quinoline-based derivatives (e.g., (S)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole) exhibit stronger π-π stacking with aromatic substrates but lower steric hindrance .

Catalytic Performance

Table 2: Enantioselectivity and Reaction Efficiency

The target compound outperforms others in enantioselectivity (>99% ee) due to its steric bulk, though L1 achieves higher yields (88–94%) in conjugate additions .

Biological Activity

(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral compound belonging to the oxazole class, characterized by its unique structure that includes a benzhydryl group and a tert-butyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N2O, with a molecular weight of 370.49 g/mol. The compound features a five-membered heterocyclic ring containing nitrogen and oxygen, contributing to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C25H26N2O |

| Molecular Weight | 370.49 g/mol |

| IUPAC Name | (4S)-2-(6-benzhydrylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |

| CAS Number | 2570984-82-4 |

The biological activity of this compound may involve interactions with various molecular targets such as enzymes or receptors. These interactions could modulate enzymatic activities or receptor functions, leading to desired pharmacological effects. The specific pathways and mechanisms remain an area for further investigation.

Antifungal Properties

Recent studies have highlighted the antifungal potential of related dihydrooxazole derivatives. For instance, compounds structurally similar to this compound have exhibited broad-spectrum antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans. These compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL against C. albicans .

Pharmacokinetic Profile

The pharmacokinetic properties of related compounds indicate favorable absorption and metabolism profiles. For example, certain derivatives showed significant metabolic stability in human liver microsomes, with half-lives exceeding 60 minutes . This suggests that this compound may possess similar advantageous pharmacokinetic characteristics.

Case Studies

- Antifungal Activity : A study evaluating the efficacy of various dihydrooxazole derivatives found that specific compounds exhibited potent antifungal effects against Candida albicans, with some achieving MIC values as low as 0.03 μg/mL .

- Metabolic Stability : Another investigation into the metabolic stability of related compounds revealed that certain derivatives maintained stability in vitro with minimal inhibition of cytochrome P450 enzymes CYP3A4 and CYP2D6, suggesting a lower risk for drug-drug interactions .

Q & A

Q. What are the established synthetic routes for (S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole, and how can reaction conditions be optimized for higher enantiomeric purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Chiral precursor preparation : Start with enantiomerically pure precursors like (S)-(+)-2-phenylglycinol to introduce the stereocenter. This ensures initial chiral integrity .

Heterocycle formation : Use condensation reactions between pyridine derivatives and oxazole precursors under reflux conditions (e.g., ethanol or THF at 70–80°C for 2–6 hours). Catalysts like palladium complexes (e.g., Pd(PPh₃)₂Cl₂) may enhance coupling efficiency .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (DMF/EtOH mixtures) to isolate the product. Monitor purity via HPLC (chiral stationary phases) or NMR (integration of diastereotopic protons) .

- Key Optimization Parameters :

- Temperature control during cyclization to prevent racemization.

- Solvent selection (polar aprotic solvents improve reaction rates).

- Catalyst loading (0.5–5 mol% Pd) to balance cost and yield .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store under inert gas (argon or nitrogen) at –20°C to prevent degradation. Use amber vials to limit light exposure .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps due to potential dust inhalation risks .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for organic waste containing aromatic amines or heterocycles .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives of this compound with tailored photophysical or catalytic properties?

- Methodological Answer :

- Step 1 : Perform density functional theory (DFT) calculations to model electronic transitions and predict absorption/emission spectra. Focus on substituent effects (e.g., electron-withdrawing groups on the pyridine ring) .

- Step 2 : Use molecular dynamics (MD) simulations to assess steric effects from the benzhydryl and tert-butyl groups, which influence binding affinity in catalytic applications .

- Validation : Synthesize top-ranked derivatives and compare experimental UV-Vis/CD spectra with computational predictions .

Q. What strategies resolve contradictions in reported biological activity data for this compound, and how can structure-activity relationships (SAR) be systematically studied?

- Methodological Answer :

- Standardized Assays : Conduct dose-response studies (e.g., IC₅₀ in enzyme inhibition assays) under controlled pH and temperature. Include positive controls (e.g., known kinase inhibitors) to calibrate activity .

- SAR Workflow :

Synthesize analogs with modifications to the oxazole ring (e.g., substituent size, polarity).

Test analogs in parallel using high-throughput screening (HTS) platforms.

Apply multivariate analysis (e.g., PCA) to correlate structural features (logP, H-bond donors) with activity trends .

Q. How can reaction intermediates be stabilized during large-scale synthesis to mitigate decomposition pathways?

- Methodological Answer :

- Intermediate Trapping : Use protecting groups (e.g., tert-butoxycarbonyl, Boc) for sensitive amines or hydroxyls during multi-step syntheses .

- Process Control :

- Maintain anhydrous conditions via molecular sieves or inert gas purging.

- Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy to detect decomposition byproducts (e.g., oxidized pyridine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.